5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a benzofuran derivative. The reaction conditions often include the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofurans.
Scientific Research Applications
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran: Lacks the fluorine atom, which can affect its reactivity and applications.
6-Fluoro-2,3-dihydro-1-benzofuran: Lacks the bromine atom, leading to different chemical properties.
2,3-Dihydro-1-benzofuran-3-amine: Lacks both bromine and fluorine atoms, making it less reactive in certain reactions.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine makes it unique compared to its analogs. These halogen atoms can significantly influence its chemical reactivity, binding affinity, and overall properties, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H7BrFNO |
---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2 |
InChI Key |
UDMDMXVIJMFYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.